molecular formula C18H11Cl3N4O B2594271 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-59-4

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2594271
CAS No.: 895020-59-4
M. Wt: 405.66
InChI Key: LXCXJDQUOZPSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core substituted with chlorophenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the chlorophenyl substituents. Common reagents used in these reactions include chlorinated aromatic compounds, pyrazole derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea: This compound has a similar chlorophenyl substitution pattern but differs in its core structure.

    2-(3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl)cyclooctanone: This compound also features chlorophenyl groups but has a different core and functional groups. The uniqueness of this compound lies in its specific pyrazolo[3,4-d]pyrimidin-4-one core and the arrangement of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O/c19-12-2-1-3-14(6-12)25-17-15(8-23-25)18(26)24(10-22-17)9-11-4-5-13(20)7-16(11)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXJDQUOZPSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.